2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
説明
特性
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-16-6-2-1-5-15(16)19(24)22-13-9-21-23(10-13)11-14-12-25-17-7-3-4-8-18(17)26-14/h1-10,14H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIYKORGOGKHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with 1,3-diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the dihydrobenzo dioxin moiety with the pyrazole ring and the benzamide group under appropriate conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent choices, and purification methods to ensure high yield and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties may be useful in developing new materials with desired physical and chemical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用機序
The mechanism of action of 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes or receptors in biological systems, leading to modulation of their activity .
類似化合物との比較
Comparison with Structural Analogs
Halogen-Substituted Benzamides
- 2-Bromo-N-(pyrazol-4-yl)benzamide :
This analog replaces chlorine with bromine. DFT studies reveal that bromine’s larger atomic radius increases steric hindrance but enhances electrostatic stabilization compared to chlorine. Both compounds exhibit strong hydrogen bonding, though the bromo derivative shows slightly higher thermodynamic stability . - 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride :
Substitution at the 2,6-positions with fluorine alters electronic properties, increasing electronegativity and bioavailability. The pyrazole’s 3-position linkage (vs. 4-position in the target compound) reduces steric compatibility with planar receptors .
Benzodioxin-Containing Compounds
- N-(2,3-Dihydro-1,4-Benzodioxin-2-yl Carbonyl)Piperazine :
A key intermediate in synthesizing the antihypertensive drug Doxazosin, this compound highlights the benzodioxin group’s role in enhancing pharmacokinetics. Unlike the target compound, it lacks a pyrazole moiety but shares the benzodioxin-carbonyl linkage, underscoring structural versatility in drug design . - N-{1-[(Benzodioxin-2-yl)Methyl]-Pyrazol-4-yl}-4-Oxo-4-Phenylbutanamide (BG03305): Replacing the chloro-benzamide with a phenylbutanamide group increases molecular weight (391.42 vs.
Pharmacological Analogs: P2X7 Receptor Antagonists
- 2-Chloro-N-((4,4-Difluoro-1-Hydroxycyclohexyl)Methyl)-5-(5-Fluoropyrimidin-2-yl)Benzamide :
This potent P2X7 antagonist shares the 2-chlorobenzamide core but incorporates fluorinated cyclic and heteroaromatic groups. Its CNS penetrability suggests that chloro-benzamides with hydrophobic substituents (e.g., fluoropyrimidine) enhance blood-brain barrier permeability . - (1H-Pyrazol-4-yl)Acetamide Antagonists: These compounds lack the benzodioxin group but retain the pyrazole-benzamide scaffold.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Computational Insights : DFT studies on halogenated benzamides suggest that chloro-substitution optimizes a balance between steric effects and electronic stabilization, making the target compound a promising candidate for receptor binding .
- Synthetic Feasibility : The benzodioxin-methyl group can be efficiently introduced using methods analogous to those for Doxazosin intermediates, such as single-step carbonylations .
- Pharmacological Potential: Structural parallels to P2X7 antagonists imply that the target compound may exhibit anti-inflammatory or neuroprotective effects, though experimental validation is needed .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, and how can reaction conditions be optimized?
- Answer : Use a multi-step approach:
Coupling Reactions : React 2-chlorobenzoyl chloride with 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine in anhydrous DMF using EDCI/HOBt as coupling agents.
Solvent/Temperature : Maintain 0–5°C during coupling to minimize side reactions.
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol. Monitor purity via HPLC (≥95% purity) and confirm via melting point analysis.
Q. Which analytical techniques are essential for structural elucidation, and how should spectral data be interpreted?
- Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC (e.g., pyrazole C-H at δ 7.8–8.2 ppm, benzodioxin methylene at δ 4.2–4.5 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxin ether stretches (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
- X-Ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the benzodioxin-pyrazole linkage.
Q. How should preliminary biological activity screening be designed to prioritize targets?
- Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays (48–72 hr exposure).
- Control Compounds : Include staurosporine (apoptosis inducer) and erlotinib (EGFR inhibitor) for benchmarking.
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action and target engagement?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR2; PDB ID: 4ASD). Prioritize residues forming hydrogen bonds with the benzamide carbonyl.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized recombinant protein.
- CRISPR Knockout Models : Validate target relevance by assessing loss of activity in EGFR-/- cell lines.
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency and selectivity?
- Answer :
-
Analog Synthesis : Modify substituents:
-
Benzamide Ring : Replace Cl with F or CF3 to modulate electron-withdrawing effects.
-
Benzodioxin Moiety : Introduce methyl groups to improve lipophilicity (logP).
-
Bioassay Data : Correlate IC50 values with structural features (see Table 1 ).
-
3D-QSAR : Apply CoMFA to predict activity cliffs.
Table 1 : Hypothetical SAR for Pyrazole-Benzodioxin Derivatives
Substituent (R) IC50 (EGFR, nM) logP -Cl 58 ± 3 2.9 -F 42 ± 2 2.7 -CF3 35 ± 4 3.4
Q. How can contradictions between biochemical and cellular assay results be resolved?
- Answer :
- Permeability Testing : Measure LogD (octanol-water) to assess cellular uptake. Use PAMPA assays for passive diffusion.
- Metabolic Stability : Pre-incubate compound with liver microsomes; quantify parent compound via LC-MS.
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify polypharmacology.
Q. What methodologies evaluate metabolic stability and guide structural optimization for improved pharmacokinetics?
- Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) + NADPH. Identify phase I metabolites (e.g., hydroxylation at benzodioxin methylene) via LC-HRMS.
- Structural Modifications : Block labile sites (e.g., replace methylene with cyclopropyl).
- CYP Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions.
Q. Which in vivo models are suitable for preclinical toxicity and efficacy profiling?
- Answer :
- Acute Toxicity : Determine LD50 in CD-1 mice (OECD 423 guidelines). Monitor serum ALT/AST for hepatotoxicity.
- Xenograft Models : Evaluate tumor growth inhibition in BALB/c nude mice with HCT-116 colorectal tumors (oral dosing, 10–50 mg/kg).
- Histopathology : Assess liver, kidney, and cardiac tissue post-treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
